molecular formula C24H24N2O4 B14968337 N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Cat. No.: B14968337
M. Wt: 404.5 g/mol
InChI Key: KTQKUGITSZFUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a phenylcyclopentane moiety, and a methoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring and the attachment of the phenylcyclopentane and methoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N2O4/c1-29-21-16-18(11-12-19(21)26-22(27)20-10-7-15-30-20)25-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27)

InChI Key

KTQKUGITSZFUEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.